3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-fluorobenzoate
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Overview
Description
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-fluorobenzoate is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-fluorobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazine Core: This step involves the cyclization of a suitable precursor to form the benzothiazine ring. Common reagents used in this step include sulfur and nitrogen-containing compounds.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Fluorobenzoate Ester: The final step involves the esterification of the benzothiazine derivative with 4-fluorobenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-fluorobenzoate has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding benzothiazine chemistry.
Biology: Researchers investigate its interactions with biological molecules, such as proteins and DNA, to explore its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s pharmacological properties are of interest for developing new drugs, particularly for conditions where benzothiazine derivatives have shown efficacy.
Industry: Its chemical stability and reactivity make it useful in various industrial applications, including the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine: This compound shares a similar core structure but differs in the functional groups attached.
2-methyl-1,2-benzisothiazolin-3-one: Another benzothiazine derivative with distinct chemical properties and applications.
Uniqueness
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorinated ester moiety, in particular, may enhance its stability and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C23H16FNO5S |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C23H16FNO5S/c1-25-20(21(26)15-7-3-2-4-8-15)22(18-9-5-6-10-19(18)31(25,28)29)30-23(27)16-11-13-17(24)14-12-16/h2-14H,1H3 |
InChI Key |
NJNFGQQNULMOMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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